SARS 3CLpro-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

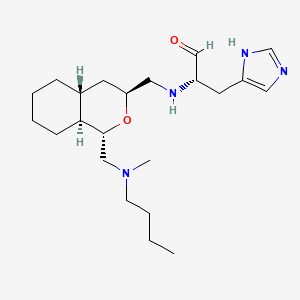

分子式 |

C22H38N4O2 |

|---|---|

分子量 |

390.6 g/mol |

IUPAC 名称 |

(2S)-2-[[(1S,3S,4aR,8aS)-1-[[butyl(methyl)amino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-3-yl]methylamino]-3-(1H-imidazol-5-yl)propanal |

InChI |

InChI=1S/C22H38N4O2/c1-3-4-9-26(2)14-22-21-8-6-5-7-17(21)10-20(28-22)13-24-19(15-27)11-18-12-23-16-25-18/h12,15-17,19-22,24H,3-11,13-14H2,1-2H3,(H,23,25)/t17-,19+,20+,21+,22-/m1/s1 |

InChI 键 |

XTDYRRXAUUTJAL-ZQOQTTQJSA-N |

手性 SMILES |

CCCCN(C)C[C@@H]1[C@H]2CCCC[C@@H]2C[C@H](O1)CN[C@@H](CC3=CN=CN3)C=O |

规范 SMILES |

CCCCN(C)CC1C2CCCCC2CC(O1)CNC(CC3=CN=CN3)C=O |

产品来源 |

United States |

Foundational & Exploratory

SARS 3CLpro-IN-1: An In-Depth Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SARS 3CLpro-IN-1, a notable inhibitor of the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) 3C-like protease (3CLpro). The 3CLpro enzyme is a critical component in the viral life cycle, responsible for processing viral polyproteins into functional units necessary for viral replication. Its inhibition presents a key strategy for the development of antiviral therapeutics.

Discovery and Rationale

This compound, identified as compound 3b in seminal research, emerged from a structure-based drug design strategy.[1] The core innovation was the introduction of an octahydroisochromene scaffold as a novel hydrophobic element designed to interact with the S2 subsite of the 3CL protease active site. This design was an evolution of earlier peptide-based inhibitors, aiming to enhance binding affinity and druglike properties by replacing more flexible components with a rigid fused-ring system.[1]

The development process involved the synthesis and evaluation of various diastereomers of the octahydroisochromene core. Biological testing revealed a strong dependency on the stereochemistry for inhibitory activity. The (1S, 3S) configuration of this compound was found to be the most effective, correctly orienting the crucial pharmacophoric elements—the P1 site imidazole group and the aldehyde "warhead"—within the enzyme's binding pockets for optimal interaction and inhibition.[1]

Quantitative Biological Data

The inhibitory potency of this compound and its diastereomers was quantified against a mutant version of the SARS-CoV 3CL protease (R188I) using an in vitro enzymatic assay. The data clearly demonstrates the critical nature of the compound's stereochemistry for its biological activity.

| Compound ID | Stereochemical Configuration | IC50 (µM) |

| 3a | (1R, 3R) | >100 |

| 3b (this compound) | (1S, 3S) | 95 |

| 3c | (1R, 3S) | >100 |

| 3d | (1S, 3R) | >100 |

| Table 1: Inhibitory concentration (IC50) values of this compound and its diastereomers against SARS-CoV 3CLpro (R188I). Data sourced from Yoshizawa et al., 2020.[1] |

Experimental Protocols

Synthesis of this compound (Compound 3b)

The synthesis of this compound is a multi-step process that relies on key asymmetric reactions to establish the required stereochemistry of the octahydroisochromene core. The following is a representative, detailed protocol based on the published synthetic strategy.

Step 1: Sharpless-Katsuki Asymmetric Epoxidation

-

To a solution of the starting allylic alcohol in an appropriate solvent (e.g., CH2Cl2) at -20°C is added a catalytic amount of Ti(O-i-Pr)4 and a chiral tartrate ligand (e.g., L-(+)-diethyl tartrate).

-

tert-Butyl hydroperoxide (TBHP) is then added dropwise, and the reaction is stirred at -20°C for several hours until completion, monitored by TLC.

-

The reaction is quenched, and the epoxy alcohol is purified using column chromatography.

Step 2: Sharpless Asymmetric Dihydroxylation

-

The product from the previous step is subjected to dihydroxylation using a commercial AD-mix formulation (e.g., AD-mix-β) in a t-BuOH/water solvent system at 0°C.

-

The reaction is stirred vigorously until the starting material is consumed.

-

The reaction is quenched with sodium sulfite, and the diol product is extracted and purified.

Step 3: Formation of the Octahydroisochromene Core

-

The diol is then cyclized to form the octahydroisochromene scaffold through a series of protection and activation steps, followed by an intramolecular cyclization, the specifics of which are dependent on the full synthetic route outlined in the primary literature.

Step 4: Reductive Amination

-

The octahydroisochromene intermediate is reacted with histamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce the P1 imidazole side chain.

-

A subsequent reductive amination or a different series of steps is used to install the aldehyde "warhead" at the 1-position, yielding the final product, this compound.

-

Purification is typically achieved via flash column chromatography.

In Vitro 3CLpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the enzymatic inhibition of 3CLpro.

-

Reagents and Materials:

-

Recombinant SARS-CoV 3CLpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA

-

Test compounds dissolved in DMSO

-

Black 96-well microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

In a 96-well plate, add 2 µL of the test compound solution at various concentrations. For the control, add 2 µL of DMSO.

-

Add 188 µL of the assay buffer to each well.

-

Add 5 µL of the 3CLpro enzyme solution to each well and incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 5 µL of the FRET substrate to each well.

-

Immediately measure the fluorescence (Excitation at 340 nm, Emission at 490 nm) kinetically for 30-60 minutes at 37°C.

-

Calculate the initial velocity of the reaction for each concentration.

-

Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

-

Cell-Based Antiviral Assay (Cytopathic Effect - CPE)

This protocol outlines a method to assess the antiviral activity of a compound in a cellular context by measuring the inhibition of the virus-induced cytopathic effect.

-

Reagents and Materials:

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., Crystal Violet or a luminescence-based ATP assay)

-

-

Procedure:

-

Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the growth medium and add the compound dilutions to the cells.

-

Infect the cells with SARS-CoV at a predetermined multiplicity of infection (MOI). Include cell-only (no virus) and virus-only (no compound) controls.

-

Incubate the plate for 3-5 days at 37°C with 5% CO2.

-

After the incubation period, assess cell viability. For Crystal Violet staining, fix and stain the cells, then solubilize the dye and measure absorbance. For ATP-based assays, add the reagent and measure luminescence.

-

Calculate the percentage of CPE inhibition for each compound concentration relative to the controls.

-

Determine the EC50 (half-maximal effective concentration) from the dose-response curve.

-

Visualizations

Caption: Workflow for the discovery and synthesis of this compound.

Caption: SARS-CoV 3CLpro mechanism of action and inhibition by this compound.

References

SARS 3CLpro-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A primary target for drug development is the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme essential for viral replication.[1][2] 3CLpro is a cysteine protease responsible for processing viral polyproteins into functional units necessary for the virus's life cycle.[1][3] Its inhibition can halt viral replication, making it a highly attractive target for antiviral drugs.[1][4] This technical guide provides an in-depth overview of the mechanism of action of SARS 3CLpro-IN-1, a potent covalent inhibitor of SARS-CoV-2 3CLpro.

This compound, also identified as compound 14c, was developed through a structure-based design approach, building upon previously identified non-covalent inhibitors of the SARS-CoV 3CLpro.[5][6][7] It features a synthetically accessible scaffold designed for covalent interaction with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.[5] This guide will detail the quantitative inhibitory data, experimental protocols for its evaluation, and visual representations of its mechanism and the experimental workflow.

Quantitative Inhibitory Data

The inhibitory potency of this compound (compound 14c) and its analogs was determined through in vitro enzymatic assays. The following table summarizes the key quantitative data for these covalent inhibitors.

| Compound | Structure | Inhibition (%) at 10 µM | IC50 (µM) |

| 14c (this compound) | 95 | 0.45 ± 0.05 | |

| 14g (diastereomer) | 98 | 0.21 ± 0.03 | |

| 14h (diastereomer) | 64 | 4.1 ± 0.5 | |

| GC376 (reference inhibitor) | 99 | 0.30 ± 0.04 |

Data sourced from Stille JK, et al. Eur J Med Chem. 2022.[5][7]

Mechanism of Action

This compound is a covalent inhibitor that irreversibly binds to the catalytic cysteine residue (Cys145) within the active site of the 3CL protease.[5] The inhibitor is designed to mimic the natural substrate of the protease, allowing it to enter and bind to the active site.[1] Once positioned, an electrophilic "warhead" on the inhibitor molecule undergoes a nucleophilic attack from the thiol group of Cys145, forming a stable covalent bond.[5] This permanent modification of the active site renders the enzyme catalytically inactive, thereby preventing the cleavage of viral polyproteins and halting the viral replication cycle.[1][8]

Caption: Covalent inhibition of SARS-CoV-2 3CLpro by this compound.

Experimental Protocols

The evaluation of this compound involved its chemical synthesis followed by in vitro enzymatic assays to determine its inhibitory potency.

Synthesis of this compound (Compound 14c)

A 4-component Ugi reaction was utilized for the synthesis of the inhibitor analogs. This multicomponent reaction allows for the rapid assembly of complex molecules from simple starting materials. The general procedure involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. For compound 14c, specific building blocks were chosen to incorporate the desired chemical moieties for optimal interaction with the 3CLpro active site and for the covalent warhead.[9]

In Vitro Enzymatic Inhibition Assay (FRET-based)

The inhibitory activity of this compound was quantified using a Fluorescence Resonance Energy Transfer (FRET) based enzymatic assay.[10][11]

Materials:

-

Enzyme: Recombinant purified SARS-CoV-2 3CLpro.

-

Substrate: A fluorescently labeled peptide substrate containing the 3CLpro cleavage sequence, flanked by a FRET pair (e.g., EDANS as a fluorophore and DABCYL as a quencher).[10]

-

Assay Buffer: Typically composed of Tris-HCl, NaCl, and EDTA at a physiological pH.[11]

-

Inhibitor: this compound (compound 14c) dissolved in DMSO.

-

Instrumentation: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the FRET pair.

Procedure:

-

Enzyme Preparation: The SARS-CoV-2 3CLpro is diluted to the desired final concentration (e.g., 150 nM) in the assay buffer.[5]

-

Inhibitor Incubation: The enzyme solution is pre-incubated with varying concentrations of the inhibitor (or DMSO for control) for a specified time at room temperature to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the FRET-labeled substrate to the enzyme-inhibitor mixture.

-

Fluorescence Monitoring: The fluorescence intensity is monitored over time using a plate reader. In the absence of inhibition, the 3CLpro cleaves the substrate, separating the FRET pair and leading to an increase in fluorescence. When the inhibitor is effective, the cleavage is blocked, and the fluorescence remains low.

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition is determined by comparing the rates of the inhibitor-treated wells to the DMSO control wells. IC50 values are then calculated by fitting the dose-response data to a suitable equation.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound (compound 14c) is a potent, sub-micromolar covalent inhibitor of the SARS-CoV-2 3CL protease. Its mechanism of action involves the irreversible formation of a covalent bond with the catalytic Cys145 residue, effectively inactivating the enzyme and inhibiting viral replication. The development and evaluation of this inhibitor, guided by computational docking and confirmed through in vitro enzymatic assays, highlight a successful strategy in the pursuit of novel antiviral agents against coronaviruses. Further optimization of this chemical scaffold could lead to the development of clinical candidates for the treatment of COVID-19 and future coronavirus-related diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure-based design of peptidomimetic inhibitors against SARS-CoV-2 3C like protease as Potent anti-viral drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico screening-based discovery of novel covalent inhibitors of the SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

SARS 3CLpro-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of SARS 3CLpro-IN-1, a competitive inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). This compound, also identified as compound 3b in the primary literature, features a novel octahydroisochromene scaffold designed to interact with the S2 pocket of the protease. This guide consolidates the fundamental properties, including its chemical structure, inhibitory potency, and the critical role of its stereochemistry in biological activity. Furthermore, it outlines the detailed experimental protocols for its synthesis and biochemical evaluation, providing a comprehensive resource for researchers in the field of antiviral drug discovery.

Core Properties of this compound

This compound is a synthetic molecule designed as an inhibitor of the SARS-CoV 3CL protease, an enzyme essential for the replication of the virus. The core of its structure is an octahydroisochromene scaffold, which serves as a hydrophobic core to engage with the S2 pocket of the protease's active site.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₂H₃₈N₄O₂ |

| Molecular Weight | 390.56 g/mol |

| IUPAC Name | (S)-2-((1S,3S,4aR,8S,8aS)-1-(((S)-1-amino-3-(1H-imidazol-4-yl)-2-oxopropyl)amino)-8-methyloctahydroisochromen-3-yl)acetamide |

| Target | SARS-CoV 3CL Protease |

Biochemical Activity

The inhibitory activity of this compound and its diastereomers against a mutant R188I SARS 3CLpro was determined using a fluorescence resonance energy transfer (FRET) assay. The results highlight the critical importance of the stereochemistry of the octahydroisochromene scaffold for inhibitory potency.

| Compound ID | Stereochemistry | IC₅₀ (µM) |

| 3a | (1S, 3R) | > 100 |

| 3b (this compound) | (1S, 3S) | 95 |

| 3c | (1R, 3R) | > 100 |

| 3d | (1R, 3S) | > 100 |

Mechanism of Action

This compound is a competitive inhibitor that binds to the active site of the SARS-CoV 3CL protease. The octahydroisochromene scaffold is designed to mimic the P2 residue of the natural substrate and fits into the hydrophobic S2 pocket of the enzyme. The imidazole group is directed towards the P1 site. The inhibitory activity is highly dependent on the (1S, 3S) stereoconfiguration of the octahydroisochromene core, which correctly orients the P1 site imidazole and the warhead aldehyde into their respective binding pockets within the protease active site.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the biochemical assay used to determine its inhibitory activity.

Synthesis of this compound (Compound 3b)

The synthesis of this compound and its diastereomers is a multi-step process involving the construction of the key octahydroisochromene scaffold followed by the introduction of the P1 site mimic.

Step 1: Synthesis of the Octahydroisochromene Core The synthesis begins with the construction of the octahydroisochromene scaffold. This is achieved through established stereoselective reactions, including Sharpless-Katsuki asymmetric epoxidation and Sharpless asymmetric dihydroxylation, to control the stereochemistry of the chiral centers.

Step 2: Introduction of the P1 Site Mimic The P1 site imidazole group and the aldehyde "warhead" are introduced via successive reductive amination reactions. This involves coupling the octahydroisochromene core with a protected histidine derivative, followed by deprotection and oxidation to yield the final aldehyde inhibitor.

Purification: The final compounds are purified by column chromatography on silica gel. The purity and stereochemistry are confirmed using ¹H NMR, NOE, and ¹³C NMR spectroscopy.

SARS-CoV 3CLpro Inhibition Assay (FRET-based)

The inhibitory activity of this compound is determined using a continuous fluorometric assay based on Fluorescence Resonance Energy Transfer (FRET).

Materials:

-

R188I SARS 3CLpro enzyme

-

Fluorogenic substrate: DABCYL-KTSAVLQSGFRKME-EDANS

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compounds (dissolved in DMSO)

-

96-well microplates

Procedure:

-

The R188I SARS 3CLpro enzyme is pre-incubated with varying concentrations of the test compound (or DMSO as a control) in the assay buffer for 15 minutes at 37°C in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the FRET-labeled peptide substrate.

-

The fluorescence intensity is monitored continuously with a fluorescence plate reader (excitation wavelength of 340 nm and emission wavelength of 490 nm) at 37°C.

-

The initial velocity of the reaction is calculated from the linear phase of the fluorescence signal increase.

-

The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Logical Relationship of Diastereoisomer Activity

Caption: Stereochemical determinants of SARS 3CLpro inhibition.

Experimental Workflow for Inhibitor Evaluation

Caption: Synthesis and biochemical evaluation workflow.

General Signaling Pathway of SARS-CoV 3CLpro in Host Cells

While specific signaling pathways modulated by this compound have not been elucidated, the general role of SARS-CoV 3CLpro in viral replication and host cell manipulation is well-documented. The protease is crucial for processing the viral polyprotein, and it also cleaves host proteins to interfere with innate immune responses.

Caption: SARS-CoV 3CLpro's central role and inhibition.

References

Initial Characterization of SARS 3CLpro-IN-1: A Technical Overview

This technical guide provides a detailed overview of the initial characterization of compounds referred to as SARS 3CLpro-IN-1. This designation has been used in the scientific literature to describe at least two distinct chemical entities, each developed as an inhibitor of the 3C-like protease (3CLpro) of Severe Acute Respiratory Syndrome-associated Coronavirus (SARS-CoV) and SARS-CoV-2. The 3CLpro is a viral cysteine protease essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle, making it a prime target for antiviral drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the available biochemical data, experimental methodologies, and mechanistic insights for these inhibitors.

Compound Profiles

Compound 14c (Stille et al., 2022)

Identified as a potent inhibitor of SARS-CoV-2 3CLpro, compound 14c belongs to the class of vinyl sulfonamides.[3][4] These compounds act as covalent inhibitors, forming an irreversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CL protease.[3] This covalent modification permanently inactivates the enzyme, thereby halting viral polyprotein processing. While a specific IC50 value for compound 14c is not explicitly stated in the primary literature, its potency is described as being "similar to the previously reported inhibitor GC376".[3][4] For reference, GC376 has a reported IC50 value of 0.40 µM against SARS-CoV-2 3CLpro.[5]

Compound 3b (Yoshizawa et al., 2020)

Compound 3b is an inhibitor of SARS-CoV 3CLpro featuring an octahydroisochromene scaffold.[6] This compound was reported to have a half-maximal inhibitory concentration (IC50) of 95 µM.[6] The primary publication indicates that this specific stereoisomer of the octahydroisochromene scaffold plays a crucial role in correctly orienting the P1 site imidazole and the aldehyde warhead within the enzyme's active site.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for the two compounds referred to as this compound. It is important to note the absence of publicly available data on the antiviral activity (EC50) and pharmacokinetic properties for these specific compounds.

| Compound ID | Target Protease | IC50 | Antiviral EC50 | Pharmacokinetic Data | Reference |

| Compound 14c | SARS-CoV-2 3CLpro | "Similar to GC376" (GC376 IC50 = 0.40 µM) | Data not available | Data not available | [3][4][5] |

| Compound 3b | SARS-CoV 3CLpro | 95 µM | Data not available | Data not available | [6] |

Experimental Protocols

The characterization of 3CLpro inhibitors typically involves enzymatic assays to determine their inhibitory potency. A widely used method is the Förster Resonance Energy Transfer (FRET) assay. Below is a detailed, representative protocol for such an assay.

FRET-Based Enzymatic Assay for 3CLpro Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SARS-CoV(-2) 3CLpro.

Principle: This assay utilizes a fluorogenic peptide substrate that contains a sequence recognized and cleaved by 3CLpro. The peptide is flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Purified recombinant SARS-CoV(-2) 3CLpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., GC376)

-

DMSO (for control wells)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, with 1:3 serial dilutions to generate a 10-point concentration curve.

-

Prepare a similar dilution series for the positive control inhibitor.

-

-

Assay Reaction Setup:

-

In a 384-well plate, add 50 nL of the serially diluted test compounds, positive control, or DMSO (for no-inhibition and no-enzyme controls) to the appropriate wells.

-

Prepare a master mix containing the assay buffer and the FRET peptide substrate at a final concentration of 20 µM.

-

Add 10 µL of the substrate master mix to all wells.

-

Prepare an enzyme solution by diluting the purified 3CLpro in assay buffer to a final concentration of 20 nM.

-

To initiate the reaction, add 10 µL of the enzyme solution to all wells except the no-enzyme control wells. To the no-enzyme control wells, add 10 µL of assay buffer without the enzyme.

-

The final reaction volume in each well is 20 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 15 minutes. For covalent inhibitors, a pre-incubation step of the enzyme with the compound for 30-60 minutes before adding the substrate may be necessary to allow for the covalent reaction to occur.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex: 340 nm, Em: 490 nm for Edans).

-

-

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control wells.

-

Normalize the data with the "no inhibition" (DMSO only) wells set as 100% activity and the positive control at its highest concentration as 0% activity.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Experimental Workflow: FRET-Based 3CLpro Inhibitor Screening

Caption: Workflow for a FRET-based screening assay to identify 3CLpro inhibitors.

Mechanism of Covalent Inhibition by a Vinyl Sulfonamide

References

Target Validation of SARS-CoV 3CLpro: An In-depth Technical Guide to SARS 3CLpro-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for the 3C-like protease (3CLpro) from Severe Acute Respiratory Syndrome-associated Coronavirus (SARS-CoV), with a specific focus on the inhibitor SARS 3CLpro-IN-1. This document details the critical role of 3CLpro in the viral life cycle, the mechanism of its inhibition, and the experimental methodologies used to validate its potential as a therapeutic target.

Introduction: The Critical Role of 3CLpro in Coronavirus Replication

Coronaviruses, including SARS-CoV, synthesize their proteins as large polyproteins that must be cleaved into individual functional non-structural proteins (nsps) to form the viral replication and transcription complex. The 3C-like protease (3CLpro), also known as the main protease (Mpro), is the key enzyme responsible for the majority of these proteolytic cleavages.[1][2] 3CLpro is a cysteine protease that functions as a homodimer.[3] Its active site contains a catalytic dyad composed of cysteine and histidine residues.[4] The essential role of 3CLpro in viral replication, coupled with the significant differences between it and human proteases, makes it an attractive and validated target for the development of antiviral therapeutics.[5][6] Inhibition of 3CLpro is designed to disrupt the viral life cycle, thereby preventing viral replication.[7]

This compound: A Targeted Inhibitor

This compound, also identified as Compound 3b, is an inhibitor of the SARS-CoV 3CL protease.[8] It belongs to a class of compounds designed to specifically interact with the active site of the enzyme, thereby blocking its proteolytic activity. The validation of such inhibitors is a critical step in the drug development pipeline, requiring robust biochemical and cell-based assays to determine potency, specificity, and potential for therapeutic application.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized biochemically. The following table summarizes the available quantitative data.

| Compound Name | Target | Assay Type | Potency (IC50) | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |

| This compound (Compound 3b) | SARS-CoV 3CLpro | Biochemical (FRET-based) | 95 µM | Data not available | Data not available | Data not available | [8] |

Note: IC50 (Half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to reduce the in vitro activity of the enzyme by 50%. EC50 (Half-maximal effective concentration) represents the concentration required to inhibit 50% of the viral replication in a cell-based assay. CC50 (Half-maximal cytotoxic concentration) is the concentration that results in 50% cell death. A high Selectivity Index is desirable, indicating that the compound is effective against the virus at concentrations that are not harmful to host cells.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the validation of SARS-CoV 3CLpro inhibitors like this compound.

Biochemical Assay: FRET-Based 3CLpro Inhibition Assay

This in vitro assay directly measures the enzymatic activity of purified 3CLpro and the inhibitory effect of test compounds.

Objective: To determine the IC50 value of an inhibitor against purified SARS-CoV 3CLpro.

Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used. The peptide sequence is designed to be a recognition site for 3CLpro. In its intact state, the quencher molecule suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Purified recombinant SARS-CoV 3CLpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the purified 3CLpro enzyme (e.g., final concentration of 15-50 nM).

-

Include control wells: a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate (e.g., final concentration of 10-25 µM) to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm for the Dabcyl/Edans pair).

-

Calculate the initial reaction rates (slopes of the linear phase of fluorescence increase).

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assay: Antiviral Activity Assay (Cytopathic Effect Reduction)

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Objective: To determine the EC50 value of an inhibitor against SARS-CoV in a cell culture model.

Principle: The cytopathic effect (CPE) refers to the structural changes in host cells caused by viral invasion. An effective antiviral agent will protect the cells from virus-induced death and thus reduce the CPE.

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

SARS-CoV (live virus)

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

-

Test compound (e.g., this compound)

-

96-well clear-bottom microplates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

-

Plate reader (luminescence, absorbance, or imaging-based)

Procedure:

-

Seed Vero E6 cells in a 96-well plate and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Include control wells: virus control (cells with virus, no compound), cell control (cells without virus, no compound), and compound toxicity control (cells with compound, no virus).

-

Infect the cells with SARS-CoV at a predetermined multiplicity of infection (MOI).

-

Incubate the plate in a BSL-3 facility for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).

-

Assess cell viability using a chosen reagent. For example, with crystal violet, the cells are fixed, stained, and the dye is then solubilized for absorbance measurement.

-

Calculate the percentage of CPE reduction for each compound concentration compared to the virus and cell controls.

-

Plot the percentage of CPE reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to toxicity to the host cells.

Objective: To determine the CC50 value of a compound on the host cell line used in the antiviral assay.

Principle: This assay is similar to the antiviral assay but is performed in the absence of the virus. It measures the effect of the compound on the viability of uninfected cells.

Materials:

-

Vero E6 cells (or the same cell line as the antiviral assay)

-

Cell culture medium

-

Test compound (e.g., this compound)

-

96-well microplates

-

Cell viability reagent

Procedure:

-

Seed Vero E6 cells in a 96-well plate.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the compound dilutions to the cells.

-

Include a cell control (cells with medium only, no compound).

-

Incubate the plate for the same duration as the antiviral assay.

-

Measure cell viability using the same method as in the antiviral assay.

-

Calculate the percentage of cytotoxicity for each compound concentration relative to the cell control.

-

Plot the percentage of cytotoxicity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in the target validation of SARS-CoV 3CLpro.

Caption: SARS-CoV Replication Cycle and the Point of Intervention for 3CLpro Inhibitors.

Caption: Workflow for the FRET-Based Biochemical Assay for 3CLpro Inhibition.

Caption: Logical Flow for Determining Antiviral Efficacy (EC50) and Cytotoxicity (CC50).

Conclusion

The 3CLpro of SARS-CoV is a well-validated target for antiviral drug development. The inhibitor this compound demonstrates activity against this target in biochemical assays. The comprehensive validation of this and other 3CLpro inhibitors requires a systematic approach, including robust biochemical and cell-based assays to determine potency, selectivity, and a favorable therapeutic window. The methodologies and data presented in this guide provide a framework for the continued research and development of effective antiviral therapies targeting this essential coronavirus enzyme. Further investigation into the antiviral efficacy and cytotoxicity of this compound is warranted to fully assess its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. BRET-Based Self-Cleaving Biosensors for SARS-CoV-2 3CLpro Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay in Summary_ki [bdb99.ucsd.edu]

- 8. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of SARS 3CLpro-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SARS 3CLpro-IN-1, a non-peptidic inhibitor of the SARS-CoV 3C-like protease (3CLpro). This enzyme is a critical target for antiviral drug development due to its essential role in viral replication. This document outlines the quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and visual representations of the experimental workflow and proposed binding interactions.

Core Quantitative Data

The inhibitory activities of this compound (referred to as compound 3b in the primary literature) and its analogs against SARS-CoV 3CLpro were determined using a fluorescence resonance energy transfer (FRET) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Inhibitory Activity of Diastereomerically-Pure Octahydroisochromene-Based Inhibitors

| Compound | Stereochemistry | Substituent (R) | IC50 (μM) |

| 3a | (1R, 3S) | n-butyl | > 400 |

| 3b (this compound) | (1S, 3S) | n-butyl | 95 |

| 3c | (1R, 3R) | n-butyl | > 400 |

| 3d | (1S, 3R) | n-butyl | > 400 |

Table 2: Inhibitory Activity of Diastereomeric Mixtures of Octahydroisochromene-Based Inhibitors

| Compound | Substituent (R) | % Inhibition at 400 μM |

| 16a | n-butyl | ~50% |

| 16b | allyl | Weak Inhibition |

| 16c | isobutyl | No Inhibition |

| 16d | benzyl | Weak Inhibition |

Experimental Protocols

The synthesis and evaluation of this compound and its analogs involve a multi-step chemical synthesis followed by a biochemical enzyme inhibition assay.

Chemical Synthesis

The synthesis of the octahydroisochromene scaffold, the core of this compound, is achieved through stereoselective reactions. The general synthetic workflow is outlined below.

2.1.1. Synthesis of the Octahydroisochromene Core

The key steps in the synthesis of the octahydroisochromene core involve:

-

Sharpless-Katsuki Asymmetric Epoxidation: This reaction is used to introduce a chiral epoxide into an allylic alcohol precursor, setting the stereochemistry of one of the chiral centers in the octahydroisochromene ring.

-

Reagents: Titanium(IV) isopropoxide, diethyl tartrate (DET), tert-butyl hydroperoxide (TBHP).

-

General Procedure: To a solution of the allylic alcohol in a suitable solvent (e.g., CH2Cl2) at low temperature (e.g., -20 °C), titanium(IV) isopropoxide and a chiral diethyl tartrate are added. After stirring, a solution of TBHP in the solvent is added dropwise. The reaction is monitored by TLC until completion. Work-up typically involves quenching with water and filtration, followed by purification of the epoxy alcohol.

-

-

Sharpless Asymmetric Dihydroxylation: This reaction is employed to introduce two adjacent hydroxyl groups across a double bond with specific stereochemistry, which is crucial for forming the diol precursor of the octahydroisochromene ring.

-

Reagents: AD-mix-α or AD-mix-β, methanesulfonamide, osmium tetroxide (catalytic).

-

General Procedure: The olefin substrate is dissolved in a mixture of t-butanol and water. To this solution, the AD-mix reagent and methanesulfonamide are added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with sodium sulfite, and the product is extracted and purified.

-

-

Cyclization and Further Modifications: The resulting diol is then cyclized to form the octahydroisochromene ring system. Subsequent functional group manipulations are performed to prepare the scaffold for the introduction of the P1 and R groups.

2.1.2. Introduction of the P1 Site Imidazole and R Group

-

Reductive Amination: This reaction is used to couple the octahydroisochromene core with the P1 site imidazole-containing aldehyde and the desired R group.

-

Reagents: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), acetic acid (catalyst).

-

General Procedure: The amine-functionalized octahydroisochromene scaffold and the corresponding aldehyde (for the P1 group or the R group) are dissolved in a solvent such as dichloromethane (DCM) or dichloroethane (DCE). A catalytic amount of acetic acid is added, followed by the reducing agent (e.g., STAB). The reaction is stirred at room temperature until completion. The product is then isolated and purified.

-

SARS-CoV 3CLpro Inhibition Assay

The inhibitory activity of the synthesized compounds is evaluated using a FRET-based enzymatic assay.

-

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by SARS-CoV 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme activity.

-

Reagents:

-

Assay Buffer: Typically contains Tris-HCl (pH 7.3), NaCl, and EDTA.

-

SARS-CoV 3CLpro Enzyme: Recombinant purified enzyme.

-

FRET Substrate: A peptide containing the 3CLpro cleavage sequence flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). A commonly used substrate sequence is DABCYL-KTSAVLQ↓SGFRKME-EDANS.

-

Test Compounds: Dissolved in DMSO.

-

-

Procedure:

-

The SARS-CoV 3CLpro enzyme is pre-incubated with the test compound at various concentrations in the assay buffer in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is measured kinetically over a specific period using a fluorescence plate reader (Excitation/Emission wavelengths are dependent on the fluorophore/quencher pair, e.g., ~340 nm excitation and ~490 nm emission for EDANS/DABCYL).

-

The initial reaction velocities are calculated from the linear phase of the fluorescence increase.

-

The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed binding mode of this compound.

Caption: Experimental workflow for the synthesis and evaluation of this compound.

Caption: Proposed binding interactions of this compound within the active site of the protease.

In-Depth Technical Guide: Binding Affinity of SARS-CoV-2 3CLpro-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of the potent inhibitor SARS-CoV-2 3CLpro-IN-1, also identified as Compound 14c. The document outlines the quantitative binding data, the comprehensive experimental protocol for its determination, and visual representations of the experimental workflow and the inhibitor's mechanism of action. This information is intended to support research and development efforts targeting the main protease (3CLpro) of SARS-CoV-2, a critical enzyme in the viral replication cycle.

Quantitative Binding Affinity Data

The inhibitory potency of SARS-CoV-2 3CLpro-IN-1 (Compound 14c) was determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the inhibitor's efficacy.

| Inhibitor Name | Alias | Target Enzyme | IC50 (μM) |

| SARS-CoV-2 3CLpro-IN-1 | Compound 14c | SARS-CoV-2 3CLpro | 0.84 ± 0.30[1] |

Experimental Protocol: In Vitro 3CLpro Inhibition Assay

The binding affinity of SARS-CoV-2 3CLpro-IN-1 was determined using a fluorescence-based enzymatic assay. The following protocol is based on the methodology described by Stille JK, et al.[1].

1. Materials and Reagents:

-

Enzyme: Recombinant SARS-CoV-2 3CLpro

-

Substrate: DABCYL-KTSAVLQSGFRKME-EDANS (fluorescence resonance energy transfer [FRET] substrate)

-

Inhibitor: SARS-CoV-2 3CLpro-IN-1 (Compound 14c), diluted in DMSO

-

Assay Buffer: 3CLpro Protease Assay Buffer supplemented with 1 mM Dithiothreitol (DTT)

-

Control Inhibitor: GC376 (for comparison)

-

Microplate: 384-well plate

2. Assay Procedure:

-

Enzyme Preparation: The SARS-CoV-2 3CLpro enzyme is diluted in the 3CLpro Protease Assay Buffer (supplemented with 1 mM DTT) to a final concentration of 150 nM.

-

Inhibitor Preparation: A stock solution of the inhibitor (Compound 14c) is prepared in DMSO. Serial dilutions are then made to achieve a range of concentrations for IC50 determination.

-

Incubation: 38 μL of the diluted enzyme solution is added to the wells of a 384-well plate. Subsequently, 2 μL of the inhibitor solution at various concentrations (or DMSO for control wells) is added to the respective wells. The final concentration of the enzyme after inhibitor addition is 114 nM, and the initial screening concentration for potential inhibitors is 50 μM. The plate is then incubated for 30 minutes at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a solution containing the FRET substrate (DABCYL-KTSAVLQSGFRKME-EDANS) to each well. The final concentration of the substrate in the assay is 11.76 μM.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader. The excitation wavelength is set to 360 nm, and the emission wavelength is set to 460 nm. The increase in fluorescence, resulting from the cleavage of the FRET substrate by the 3CLpro, is monitored.

-

Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence signal progression. The percentage of inhibition for each inhibitor concentration is calculated relative to the control (DMSO-treated) wells. The IC50 value is then determined by fitting the dose-response curve using a suitable nonlinear regression model.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the 3CLpro fluorescence-based inhibition assay.

Mechanism of Covalent Inhibition

Caption: Covalent inhibition of 3CLpro by SARS-CoV-2 3CLpro-IN-1.

References

In-Depth Technical Guide: SARS 3CLpro-IN-1 Inhibitory Concentration (IC50)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory concentration (IC50) of SARS 3CLpro-IN-1, a known inhibitor of the SARS-CoV 3C-like protease (3CLpro). The document details its reported potency, the experimental methodology used for its determination, and the broader context of its mechanism of action.

Quantitative Data Summary

The inhibitory potency of a compound is a critical parameter in drug discovery, and it is quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific biological target, in this case, the SARS 3CL protease, by 50%.

| Compound | Target | Reported IC50 |

| This compound | SARS 3CL Protease | 95 µM[1] |

This compound, also identified as compound 3b in some literature, is a specific stereoisomer of an octahydroisochromene scaffold and has demonstrated inhibitory activity against the SARS 3CL protease[1].

Mechanism of Action of 3CLpro Inhibitors

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease that is essential for the life cycle of coronaviruses.[2] Upon viral entry into a host cell, the viral RNA is translated into large polyproteins. 3CLpro is responsible for cleaving these polyproteins at specific sites to release functional non-structural proteins that are necessary for viral replication and transcription.[2]

By binding to the active site of the 3CLpro enzyme, inhibitors like this compound block this cleavage process. This disruption of the viral polyprotein processing cascade effectively halts the viral replication cycle, preventing the virus from propagating within the host.[2]

Experimental Protocol: FRET-Based 3CLpro Inhibition Assay

The determination of the IC50 value for this compound is typically performed using a Förster Resonance Energy Transfer (FRET) based enzymatic assay. This high-throughput screening method provides a sensitive and continuous measurement of the protease's activity.

Principle:

The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its ends. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal. When the 3CL protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Enzyme: Purified recombinant SARS-CoV 3CLpro.

-

Substrate: A FRET-based peptide substrate containing a 3CLpro cleavage site, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically contains a buffering agent (e.g., HEPES or Tris-HCl at a physiological pH), salts (e.g., NaCl), and a reducing agent (e.g., DTT) to maintain the cysteine protease in its active state.[3]

-

Microplate: A 96- or 384-well black microplate suitable for fluorescence measurements.

-

Plate Reader: A microplate reader capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen FRET pair.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the inhibitor in the assay buffer to achieve a range of concentrations for testing.

-

Dilute the SARS-CoV 3CLpro and the FRET substrate to their final working concentrations in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the diluted SARS 3CLpro enzyme to each well (excluding negative controls).

-

Add the serially diluted this compound to the respective wells. Include a positive control (enzyme with no inhibitor) and a negative control (assay buffer only).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately place the microplate in a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity over time (kinetic measurement) at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the reaction rates relative to the positive control (100% activity) and the negative control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation).

-

References

- 1. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of SARS 3CLpro Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the preliminary efficacy of compounds identified as "SARS 3CLpro-IN-1". It has been determined that this designation refers to at least two distinct chemical entities from separate preliminary studies. This document will address each compound individually, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Compound 1: this compound (Compound 3b)

This compound, based on an octahydroisochromene scaffold, was investigated as an inhibitor of the SARS-CoV 3C-like protease (3CLpro). The preliminary findings from this research are summarized below.

Data Presentation

The inhibitory activity of Compound 3b and its diastereomers against SARS-CoV 3CLpro was evaluated, with the following half-maximal inhibitory concentrations (IC50) reported.

| Compound | Configuration | IC50 (µM)[1] |

| 3a | (1S, 3R) | 180 |

| 3b | (1S, 3S) | 95 |

| 3c | (1R, 3R) | 780 |

| 3d | (1R, 3S) | 140 |

Table 1: In vitro inhibitory activity of octahydroisochromene scaffold compounds against SARS-CoV 3CLpro.

Experimental Protocols

Enzymatic Assay for SARS-CoV 3CLpro Inhibition

The IC50 values were determined using a Förster Resonance Energy Transfer (FRET) assay. The protocol is as follows:

-

Reagents and Materials:

-

Recombinant SARS-CoV 3CLpro.

-

Fluorogenic substrate: A peptide containing a cleavage site for 3CLpro, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

Test compounds dissolved in DMSO.

-

-

Assay Procedure:

-

The assay was performed in 96-well plates.

-

A solution of the fluorogenic substrate (20 µM) and SARS-CoV 3CLpro (0.5 µM) in the assay buffer was prepared.

-

The test compound, serially diluted in DMSO, was added to the enzyme-substrate mixture. The final concentration of DMSO in the assay was kept constant.

-

The reaction was initiated by the addition of the enzyme.

-

The fluorescence intensity was monitored over time using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair.

-

The rate of substrate cleavage was calculated from the linear portion of the fluorescence curve.

-

-

Data Analysis:

-

The percentage of inhibition was calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction with DMSO alone.

-

IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Compound 2: SARS-CoV-2 3CLpro-IN-1 (Compound 14c)

This designation corresponds to a covalent inhibitor of the SARS-CoV-2 3CLpro. The study focused on modifying a non-covalent inhibitor by incorporating a covalent warhead to enhance potency.

Data Presentation

The following table summarizes the IC50 values for a selection of the synthesized covalent inhibitors against SARS-CoV-2 3CLpro.

| Compound | R1 Group (Warhead) | R4 Group | Inhibition (%) at 50 µM | IC50 (µM) |

| 16a | Acrylamide | H | 96 | 0.9 ± 0.2 |

| 14c | Chloroacetamide | F | 94 | 1.2 ± 0.3 |

| 14g | Chloroacetamide | F (Diastereomer 1) | 98 | 0.3 ± 0.1 |

| 14h | Chloroacetamide | F (Diastereomer 2) | 91 | 5.9 ± 0.9 |

| GC376 | Bisulfite Adduct | - | - | 0.139 |

Table 2: In vitro inhibitory potency of selected covalent inhibitors against SARS-CoV-2 3CLpro.

Experimental Protocols

Expression and Purification of SARS-CoV-2 3CLpro

-

A plasmid containing the gene for SARS-CoV-2 3CLpro with an N-terminal His-tag was transformed into E. coli BL21(DE3) cells.

-

Protein expression was induced with IPTG, and the cells were harvested and lysed.

-

The His-tagged 3CLpro was purified from the cell lysate using nickel-affinity chromatography.

-

The His-tag was cleaved using a specific protease (e.g., TEV protease).

-

A second round of nickel-affinity chromatography was performed to remove the cleaved His-tag and any uncleaved protein.

-

The purified 3CLpro was further purified by size-exclusion chromatography.

In Vitro 3CLpro Inhibition Assay

-

Assay Components:

-

Purified SARS-CoV-2 3CLpro.

-

Fluorogenic substrate: DABCYL-KTSAVLQ↓SGFRKME-EDANS.

-

Assay buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP.

-

Inhibitors dissolved in DMSO.

-

-

Assay Protocol:

-

The assay was conducted in 384-well plates.

-

The inhibitor, at various concentrations, was pre-incubated with 150 nM of 3CLpro in the assay buffer for 30 minutes at room temperature.

-

The enzymatic reaction was initiated by adding the fluorogenic substrate to a final concentration of 20 µM.

-

The fluorescence was monitored continuously for 30 minutes using a plate reader (excitation at 340 nm, emission at 490 nm).

-

-

Data Analysis:

-

The initial velocity of the reaction was determined from the linear phase of the fluorescence signal.

-

IC50 values were calculated by fitting the plot of initial velocity versus inhibitor concentration to a four-parameter logistic equation.

-

Confirmation of Covalent Binding

The time-dependency of inhibition was measured to confirm a covalent binding mechanism.

-

The inhibitor was incubated with the 3CLpro enzyme for varying periods (e.g., 0, 15, 30, 60 minutes) before the addition of the substrate.

-

The enzymatic activity was then measured as described above.

-

A time-dependent increase in the level of inhibition is consistent with the formation of a covalent adduct.

Visualizations

SARS-CoV 3CLpro Function and Host Interaction

The 3CL protease of coronaviruses is a critical enzyme for viral replication. It functions by cleaving the large viral polyproteins, pp1a and pp1ab, at specific sites to release functional non-structural proteins (nsps) that are essential for forming the replication-transcription complex.

Recent studies have also suggested that viral proteases, including 3CLpro, may interact with and cleave host cell proteins, thereby modulating the host's innate immune response. For instance, 3CLpro has been implicated in the cleavage of proteins involved in inflammatory pathways, such as NLRP12 and TAB1. This interference with host signaling could contribute to the dysregulated immune response seen in severe COVID-19. It is important to note that the specific effects of Compound 3b and Compound 14c on these host pathways have not been reported in the reviewed literature.

References

Methodological & Application

Application Notes and Protocols for Testing SARS-CoV-2 3CLpro Inhibitor: SARS 3CLpro-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies for evaluating the inhibitory activity of SARS 3CLpro-IN-1, a known inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The protocols detailed below are essential for researchers engaged in the discovery and development of antiviral therapeutics targeting this critical viral enzyme.

Introduction to SARS-CoV-2 3CLpro

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease crucial for the viral life cycle. It processes the viral polyproteins pp1a and pp1ab at multiple cleavage sites, leading to the release of functional non-structural proteins necessary for viral replication and transcription. Due to its essential role and the absence of a close human homolog, 3CLpro is a prime target for antiviral drug development.

Overview of Assay Methodologies

Several robust methods are available to assess the inhibitory potential of compounds like this compound against 3CLpro. These can be broadly categorized into biochemical assays and cell-based assays.

-

Biochemical Assays: These in vitro assays utilize purified recombinant 3CLpro and a synthetic substrate to directly measure the enzyme's catalytic activity and its inhibition. The most common format is the Förster Resonance Energy Transfer (FRET)-based assay.

-

Cell-Based Assays: These assays are performed in living cells and provide insights into a compound's efficacy in a more physiologically relevant context, accounting for factors like cell permeability and cytotoxicity. Common cell-based methods include split-protein complementation assays (e.g., split-GFP or luciferase) and cytotoxicity-based reporter assays.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data for the inhibitory activity of this compound against SARS-CoV-2 3CLpro.

| Inhibitor | Assay Type | IC50 | Reference |

| This compound | Biochemical (FRET) | 95 µM | [1] |

| This compound | Cell-Based | Not Available |

Note: While a biochemical IC50 value is available for this compound, a corresponding cell-based IC50 value has not been identified in the reviewed literature. Researchers are encouraged to perform cell-based assays to determine the cellular potency of this inhibitor.

Experimental Protocols

Biochemical Assay: FRET-Based 3CLpro Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound using a FRET-based assay. The principle involves a fluorogenic substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound (and other test compounds)

-

DMSO (for compound dilution)

-

384-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme Preparation: Dilute the recombinant 3CLpro to the desired working concentration (e.g., 50 nM) in Assay Buffer.

-

Assay Reaction: a. Add 5 µL of the diluted compound solution to the wells of the 384-well plate. Include wells with Assay Buffer and DMSO as negative controls and a known inhibitor as a positive control. b. Add 10 µL of the diluted 3CLpro enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 5 µL of the FRET substrate solution (e.g., 20 µM final concentration) to each well.

-

Data Acquisition: Immediately begin monitoring the fluorescence intensity using a microplate reader (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals (e.g., every minute) for 15-30 minutes.

-

Data Analysis: a. Calculate the initial reaction velocity (v) for each well by determining the linear slope of the fluorescence signal over time. b. Normalize the velocities of the test compound wells to the negative control (100% activity) and a strong inhibitor control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Split-GFP Complementation Assay

This protocol describes a cell-based assay to evaluate the inhibition of 3CLpro activity within living cells using a split-Green Fluorescent Protein (GFP) reporter system. The principle is based on the reconstitution of a functional GFP molecule upon cleavage of a linker peptide by 3CLpro, leading to a fluorescent signal.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Plasmids:

-

Expression plasmid for a split-GFP reporter containing a 3CLpro cleavage site.

-

Expression plasmid for SARS-CoV-2 3CLpro.

-

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (and other test compounds)

-

96-well black, clear-bottom plates

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the split-GFP reporter plasmid and the 3CLpro expression plasmid according to the manufacturer's protocol for the transfection reagent.

-

Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include appropriate vehicle controls (DMSO).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Data Acquisition: a. Microscopy: Visualize GFP expression using a fluorescence microscope. b. Plate Reader: Quantify the total fluorescence intensity per well using a microplate reader (Excitation: ~488 nm, Emission: ~510 nm).

-

Data Analysis: a. Normalize the fluorescence intensity of the compound-treated wells to the vehicle-treated control wells (representing uninhibited 3CLpro activity). b. Plot the percentage of fluorescence (relative to control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.

-

(Optional) Cytotoxicity Assay: Concurrently, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) on a parallel plate treated with the same compound concentrations to assess the effect of the inhibitor on cell viability.

Cell-Based Assay: Luciferase Complementation Assay

This protocol details a highly sensitive cell-based assay using a split-luciferase reporter system to measure 3CLpro inhibition. The principle is similar to the split-GFP assay, where 3CLpro-mediated cleavage of a linker leads to the reconstitution of a functional luciferase enzyme, resulting in a luminescent signal.

Materials:

-

HEK293T cells

-

Plasmids:

-

Expression plasmid for a split-luciferase (e.g., NanoLuc) reporter with a 3CLpro cleavage site.

-

Expression plasmid for SARS-CoV-2 3CLpro.

-

-

Cell culture medium

-

Transfection reagent

-

This compound

-

96-well white, solid-bottom plates

-

Luciferase substrate (e.g., furimazine)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into 96-well white plates.

-

Transfection: Co-transfect the cells with the split-luciferase reporter and 3CLpro expression plasmids.

-

Compound Treatment: After 4-6 hours, add serial dilutions of this compound to the cells.

-

Incubation: Incubate for 24-48 hours.

-

Luminescence Measurement: Add the luciferase substrate to each well according to the manufacturer's instructions and immediately measure the luminescence using a luminometer.

-

Data Analysis: a. Normalize the luminescence signal of treated wells to vehicle-treated controls. b. Determine the EC50 value by plotting the percentage of luminescence against the logarithm of the inhibitor concentration.

-

(Optional) Cytotoxicity Assay: Perform a parallel cytotoxicity assay to rule out non-specific effects on cell viability.

Visualizations

Caption: Workflow for the FRET-based 3CLpro inhibition assay.

Caption: General workflow for cell-based 3CLpro inhibition assays.

Caption: Inhibition of the SARS-CoV-2 replication pathway by this compound.

References

Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and evaluation of SARS-CoV-2 3CLpro-IN-1 (also known as Compound 14c), a potent covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The included methodologies are based on the research published by Stille JK, et al. in the European Journal of Medicinal Chemistry (2022).[1][2]

Introduction

The 3C-like protease (3CLpro), also referred to as the main protease (Mpro), is a critical enzyme in the life cycle of coronaviruses, including SARS-CoV-2. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication.[1][2] Due to its vital role and the absence of a close human homolog, 3CLpro is a prime target for the development of antiviral therapeutics. SARS-CoV-2 3CLpro-IN-1 is a covalent inhibitor designed to irreversibly bind to the catalytic cysteine residue (Cys145) in the active site of the enzyme, thereby inactivating it.[1]

Quantitative Data

The inhibitory potency of SARS-CoV-2 3CLpro-IN-1 and related compounds from the same study are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the 3CLpro enzyme by 50%.

| Compound ID | R4 Group | % Inhibition at 50 µM | IC50 (µM) |

| 14c (SARS-CoV-2 3CLpro-IN-1) | Image of the chemical structure of the R4 group for compound 14c | >95% | 0.86 ± 0.08 |

| 14a | Image of the chemical structure of the R4 group for compound 14a | 91 ± 1 | 2.5 ± 0.3 |

| 14b | Image of the chemical structure of the R4 group for compound 14b | >95% | 1.1 ± 0.1 |

| 14d | Image of the chemical structure of the R4 group for compound 14d | >95% | 1.1 ± 0.2 |

| 14e | Image of the chemical structure of the R4 group for compound 14e | >95% | 1.1 ± 0.1 |

| 14f | Image of the chemical structure of the R4 group for compound 14f | >95% | 1.4 ± 0.3 |

| 14g | Image of the chemical structure of the R4 group for compound 14g | >95% | 1.6 ± 0.2 |

| 14h | Image of the chemical structure of the R4 group for compound 14h | >95% | 1.3 ± 0.2 |

| 14i | Image of the chemical structure of the R4 group for compound 14i | >95% | 1.2 ± 0.1 |

| 14j | Image of the chemical structure of the R4 group for compound 14j | >95% | 1.0 ± 0.1 |

| 14k | Image of the chemical structure of the R4 group for compound 14k | >95% | 1.2 ± 0.2 |

| 14l | Image of the chemical structure of the R4 group for compound 14l | >95% | 1.2 ± 0.1 |

| 16a | Image of the chemical structure of the R4 group for compound 16a | 88 ± 2 | 4.3 ± 0.6 |

| GC376 (Reference) | N/A | >95% | 0.139 |

Data extracted from Stille JK, et al. Eur J Med Chem. 2022 Feb 5;229:114046.[1][2]

Experimental Protocols

Protocol 1: Synthesis of SARS-CoV-2 3CLpro-IN-1 (Compound 14c)

This protocol describes the chemical synthesis of SARS-CoV-2 3CLpro-IN-1.

Materials:

-

Starting materials and reagents as described in the supplementary information of Stille JK, et al. (2022).

-

Standard laboratory glassware and equipment for organic synthesis.

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), etc.

-

Purification: Flash column chromatography system with silica gel.

-

Analytical Instruments: NMR spectrometer, Mass spectrometer.

Procedure:

-

Step 1: Synthesis of the core scaffold. The synthesis starts from commercially available materials and involves a multi-step sequence to construct the core heterocyclic scaffold of the inhibitor.

-

Step 2: Introduction of the R4 side chain. The specific R4 group of Compound 14c is introduced via a suitable coupling reaction.

-

Step 3: Deprotection and final modification. Any protecting groups are removed, and the final covalent warhead is installed to yield the final product, SARS-CoV-2 3CLpro-IN-1.

-

Step 4: Purification and Characterization. The final compound is purified by flash column chromatography. The structure and purity are confirmed by NMR and mass spectrometry.

For detailed reaction conditions, reagent amounts, and characterization data, please refer to the supplementary materials of the original publication.[1][2]

Protocol 2: In Vitro SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol details a Förster Resonance Energy Transfer (FRET) based assay to determine the inhibitory activity of compounds against SARS-CoV-2 3CLpro.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate: DABCYL-KTSAVLQ↓SGFRKM-EDANS

-

Assay Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA

-

Test compounds (e.g., SARS-CoV-2 3CLpro-IN-1) dissolved in DMSO

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate in a suitable buffer.

-

Dilute the recombinant 3CLpro enzyme to the desired concentration in the assay buffer.

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Protocol:

-

Add 2 µL of the test compound solution to the wells of a 96-well plate.

-

Add 88 µL of the diluted 3CLpro enzyme solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well.

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the fluorescence curve) for each well.

-

Determine the percent inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol 3: Cell-Based Antiviral Assay (General Protocol)

This is a general protocol for a cell-based assay to evaluate the antiviral activity of 3CLpro inhibitors against live SARS-CoV-2, which can be adapted for SARS-CoV-2 3CLpro-IN-1. Note: This protocol requires a Biosafety Level 3 (BSL-3) facility.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-